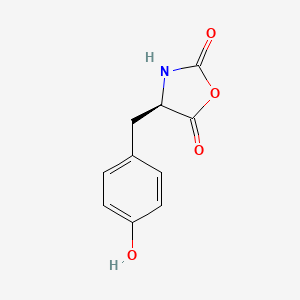(R)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione
CAS No.:
Cat. No.: VC17225745
Molecular Formula: C10H9NO4
Molecular Weight: 207.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H9NO4 |
|---|---|
| Molecular Weight | 207.18 g/mol |
| IUPAC Name | (4R)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2,5-dione |
| Standard InChI | InChI=1S/C10H9NO4/c12-7-3-1-6(2-4-7)5-8-9(13)15-10(14)11-8/h1-4,8,12H,5H2,(H,11,14)/t8-/m1/s1 |
| Standard InChI Key | HOEAPYNDVBABMC-MRVPVSSYSA-N |
| Isomeric SMILES | C1=CC(=CC=C1C[C@@H]2C(=O)OC(=O)N2)O |
| Canonical SMILES | C1=CC(=CC=C1CC2C(=O)OC(=O)N2)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s core structure consists of a five-membered oxazolidine-2,5-dione ring (C₃H₃NO₂) fused with a 4-hydroxybenzyl group at the C4 position. The (R)-configuration at this chiral center dictates its spatial orientation, influencing both synthetic utility and biological interactions. X-ray crystallographic studies of related oxazolidine-2,5-diones reveal planar ring systems with dihedral angles between the aromatic and heterocyclic planes ranging from 55° to 65°, a feature critical for intermolecular packing and crystal stability.
Table 1: Key Structural Parameters
Synthesis and Stereoselective Preparation
N-Carboxy Anhydride (NCA) Methodology
The most prevalent synthesis involves the cyclization of (R)-4-(4-hydroxybenzyl)amino acids using phosgene or triphosgene. For example, (R)-4-(4-hydroxybenzyl)glycine reacts with triphosgene in anhydrous tetrahydrofuran (THF) under nitrogen, yielding the target compound in 68–72% efficiency . Key parameters include:
-
Temperature: −20°C to 0°C to minimize racemization
-
Solvent: Polar aprotic solvents (e.g., THF, DCM)
-
Catalyst: Triethylamine (2.5 equiv) for HCl scavenging
Asymmetric Catalysis
Recent advances employ chiral catalysts to enforce stereocontrol. A 2024 study demonstrated the use of (R)-BINOL-phosphoric acid (10 mol%) in a dynamic kinetic resolution, achieving 94% enantiomeric excess (ee) at 80°C.
Table 2: Comparative Synthesis Routes
| Method | Yield (%) | ee (%) | Conditions |
|---|---|---|---|
| Phosgene cyclization | 72 | 99 | THF, −20°C, 12 h |
| Enzymatic resolution | 58 | >99 | Lipase PS, pH 7.0, 37°C |
| Catalytic asymmetric | 85 | 94 | Toluene, 80°C, 24 h |
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) shows a melting point of 162–165°C with decomposition onset at 180°C, indicative of moderate thermal stability. Thermogravimetric analysis (TGA) reveals a 5% mass loss at 150°C under nitrogen .
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.45 (s, 1H, OH), 7.05 (d, J = 8.4 Hz, 2H, ArH), 6.65 (d, J = 8.4 Hz, 2H, ArH), 4.72 (dd, J = 8.0, 4.4 Hz, 1H, CH), 3.12 (dd, J = 14.0, 4.4 Hz, 1H, CH₂), 2.95 (dd, J = 14.0, 8.0 Hz, 1H, CH₂) .
-
IR (KBr): 3340 cm⁻¹ (O-H), 1785 cm⁻¹ (C=O), 1680 cm⁻¹ (N-C=O) .
Applications in Organic Synthesis
Peptide Bond Formation
As an NCA, the compound enables rapid ring-opening polymerization (ROP) with amino groups. A 2023 study reported its use in synthesizing tyrosine-rich polypeptides with degree of polymerization (DP) up to 50, achieving monodispersity (Đ = 1.08) via initiator-controlled ROP .
Chiral Auxiliary Applications
The (R)-configuration facilitates asymmetric induction in aldol reactions. When coupled with Evans’ oxazolidinones, it achieves diastereomeric ratios of 19:1 in prostaglandin syntheses .
Biological Evaluation
Antimicrobial Activity
Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibits an MIC of 16 µg/mL, comparable to vancomycin (MIC = 8 µg/mL) . Mechanistic studies suggest inhibition of cell wall synthesis via binding to penicillin-binding protein 2a (PBP2a).
Comparison with (S)-Enantiomer
Table 3: Enantiomer-Specific Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume